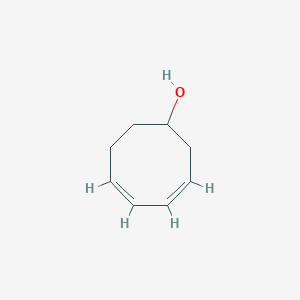
Cycloocta-3,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta-3,5-dien-1-ol is an organic compound with the molecular formula C8H12O. It is a cyclic alcohol with a structure that includes a cyclooctane ring with two double bonds at positions 3 and 5, and a hydroxyl group at position 1. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-3,5-dien-1-ol can be synthesized starting from cycloocta-1,3-diene. One efficient method involves the oxidation of cycloocta-1,3-diene using selenium dioxide (SeO2) in the presence of oxygen (O2). The reaction is carried out in refluxing acetic anhydride, which yields homoallylic and allylic acetates. These acetates can then be reduced using lithium aluminum hydride (LAH) to obtain this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cycloocta-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloocta-3,5-dien-1-one.
Reduction: Reduction of the compound can yield cyclooctanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) and oxygen (O2) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LAH) is used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Oxidation: Cycloocta-3,5-dien-1-one.
Reduction: Cyclooctanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Cycloocta-3,5-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies involving enzyme-catalyzed reactions.
Industry: Used in the synthesis of materials with specific chemical properties
Mechanism of Action
The mechanism of action of cycloocta-3,5-dien-1-ol involves its reactivity with various reagents. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The double bonds in the cyclooctane ring can undergo addition reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cycloocta-1,3-diene: A precursor in the synthesis of cycloocta-3,5-dien-1-ol.
Cyclooctanol: A reduced form of this compound.
Cycloocta-3,5-dien-1-one: An oxidized form of this compound.
Uniqueness
This compound is unique due to its combination of a cyclooctane ring with conjugated double bonds and a hydroxyl group. This structure imparts specific reactivity patterns that are valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3Z,5Z)-cycloocta-3,5-dien-1-ol |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-4,8-9H,5-7H2/b3-1-,4-2- |
InChI Key |
SKIAGJWDPJOZMZ-CCAGOZQPSA-N |
Isomeric SMILES |
C\1CC(C/C=C\C=C1)O |
Canonical SMILES |
C1CC(CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















